molecular formula C17H12Cl2F3N3O3 B3036878 2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide CAS No. 400084-48-2

2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide

Cat. No.: B3036878
CAS No.: 400084-48-2
M. Wt: 434.2 g/mol
InChI Key: PNIIXXFQOACDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide is a complex organic compound characterized by the presence of dichloro, trifluoromethyl, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted benzenecarboxamides.

Scientific Research Applications

2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl and benzoyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,4-dichloro-N-[2-oxo-2-[2-[3-(trifluoromethyl)benzoyl]hydrazinyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N3O3/c18-11-4-5-12(13(19)7-11)16(28)23-8-14(26)24-25-15(27)9-2-1-3-10(6-9)17(20,21)22/h1-7H,8H2,(H,23,28)(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIIXXFQOACDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.